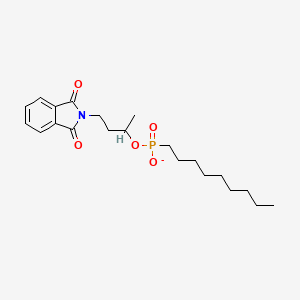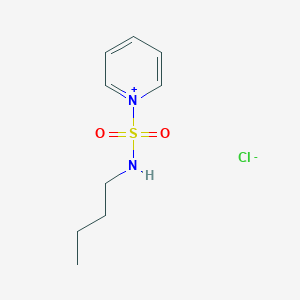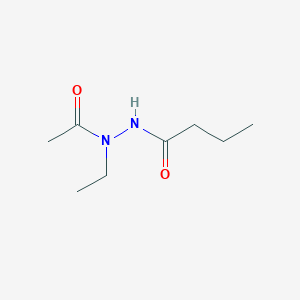![molecular formula C18H14N4Se B12522091 4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline is an organic compound that belongs to the family of selenadiazoles This compound is characterized by the presence of a benzo[c][1,2,5]selenadiazole core with two aniline groups attached at the 4 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline typically involves the following steps:
Formation of the Selenadiazole Core: The selenadiazole core can be synthesized by reacting o-phenylenediamine with selenium dioxide in the presence of a suitable oxidizing agent.
Attachment of Aniline Groups: The aniline groups are introduced through a nucleophilic substitution reaction, where the selenadiazole core is reacted with aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenadiazole core to selenides.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer properties and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline involves its interaction with molecular targets through its selenadiazole core and aniline groups. The compound can generate reactive oxygen species (ROS) upon irradiation, which can induce cell death in cancer cells. Additionally, its electronic properties make it suitable for use in electronic devices by facilitating charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Similar structure but contains sulfur instead of selenium.
4,4’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)dianiline: Contains oxygen instead of selenium.
Uniqueness
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline is unique due to the presence of selenium, which imparts distinct electronic properties and reactivity compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
Propriétés
Formule moléculaire |
C18H14N4Se |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
4-[4-(4-aminophenyl)-2,1,3-benzoselenadiazol-7-yl]aniline |
InChI |
InChI=1S/C18H14N4Se/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H,19-20H2 |
Clé InChI |
CCRKTSBPCYNYIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C3=N[Se]N=C23)C4=CC=C(C=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)

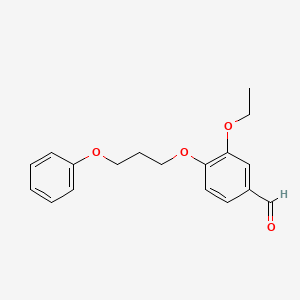
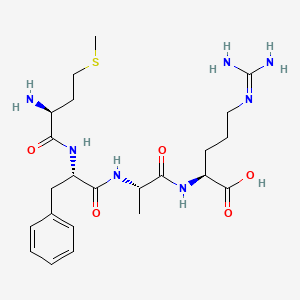

![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)

